Methyl 3-(p-tolylamino)benzoate
Description
Properties
CAS No. |
575446-42-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 3-(4-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3 |
InChI Key |
HLGUTEDXNDCAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(p-tolylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares Methyl 3-(p-tolylamino)benzoate with related methyl benzoate derivatives, focusing on molecular features, physical properties, and purity:
Key Observations :
- Positional Effects: The placement of the p-tolylamino group significantly impacts bioactivity. For example, C-6 (Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate) demonstrated 80.12% edema reduction in anti-inflammatory assays, attributed to its ethoxy linker facilitating optimal binding to COX-2 . In contrast, compounds with the p-tolylamino group at the 3-position (e.g., Methyl 3j) showed lower or uncharacterized activity .
- Linker Influence : Compounds with flexible linkers (e.g., ethoxy in C-6) exhibit enhanced pharmacological profiles compared to rigid or direct substitutions.
Anti-inflammatory and Analgesic Activity:
- C-6 (Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate): Edema Reduction: 80.12% (vs. positive control) due to potent COX-2 inhibition . Analgesic Activity: Not explicitly reported, but structural analogs like C-5 (2-phenoxy-N-(o-tolyl)acetamide) showed high analgesic efficacy .
- However, the absence of an ethoxy linker may reduce potency.
Q & A
Q. Example Workflow :
- Step 1 : Optimize geometry using B3LYP/6-31G(d).
- Step 2 : Calculate NMR shifts with CAM-B3LYP/cc-pVTZ.
- Step 3 : Compare computed vs. experimental δ values; adjust for systematic errors.
Advanced: What are the challenges in analyzing the regioselectivity of this compound in further functionalization reactions?
Methodological Answer :
Regioselectivity is influenced by electronic and steric effects:
- Electron-Donating Groups (EDG) : The p-tolylamino group directs electrophilic substitution to the para position of the benzoate ring.
- Steric Hindrance : The methyl ester at position 3 blocks ortho substitution.
- Competing Pathways : Nitro or halogen substituents (see ) can alter reactivity via resonance or inductive effects.
Q. Experimental Approaches :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates.
- Isotopic Labeling : Use ¹³C or ²H to trace bond formation.
- Computational Modeling : Map electrostatic potential surfaces (EPS) to predict reactive sites .
Advanced: How does the electronic nature of substituents impact the biological activity of this compound derivatives?
Methodological Answer :
Substituents modulate bioactivity by altering lipophilicity, hydrogen bonding, or target binding:
- Electron-Withdrawing Groups (EWG) : Nitro or trifluoromethyl groups enhance electrophilicity, potentially increasing enzyme inhibition (e.g., kinase inhibitors).
- Electron-Donating Groups (EDG) : Methoxy or amino groups improve solubility but may reduce membrane permeability.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing p-tolyl with 4-Cl-phenyl) and assay against biological targets (e.g., cancer cell lines) .
Q. Case Study :
- Analog Synthesis : Replace p-tolyl with 4-nitrophenyl (see ) to study nitro group effects on cytotoxicity.
- Assay : Use MTT assays to compare IC₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
